Dual Mechanism of Action: Concurrent PDE5 Inhibition and NO Donation
Nitroso-prodenafil is a prodrug that hydrolyzes to release aildenafil (a potent PDE5 inhibitor) and nitric oxide (NO), providing a dual mechanism of vasodilation [1]. In contrast, single-agent PDE5 inhibitors like sildenafil (IC50 = 1.6 nM) [2] or aildenafil (IC50 ≈ 0.69 nM) [3] lack intrinsic NO-donating capacity. This prodrug design enables simultaneous targeting of both the PDE5 and NO-cGMP pathways, which is not achievable with standard PDE5 inhibitors alone.
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Dual: PDE5 inhibition (via aildenafil) + NO donation (5.1 mg NO per 108 mg prodrug) |
| Comparator Or Baseline | Sildenafil: PDE5 inhibition only (IC50 = 1.6 nM); Aildenafil: PDE5 inhibition only (IC50 ≈ 0.69 nM) |
| Quantified Difference | Nitroso-prodenafil provides a second vasodilatory pathway (NO release) absent in comparators |
| Conditions | Hydrolysis experiment confirming prodrug conversion [1] |
Why This Matters
The dual mechanism allows investigation of synergistic PDE5/NO pharmacology that is otherwise only achievable via co‑administration of separate agents, a practice contraindicated due to severe hypotension risk.
- [1] Venhuis BJ, et al. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop. J Pharm Biomed Anal. 2011;54(4):735-741. doi:10.1016/j.jpba.2010.11.020. View Source
- [2] Table 3. Mean IC50 for PDE5 of sildenafil = 1.6 nM. PMC. 2014. View Source
- [3] BindingDB. CHEMBL1928259: methisosildenafil (aildenafil) IC50 for PDE5. IC50 = 0.690 nM. View Source
